5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

Catalog No.
S985687
CAS No.
1138443-85-2
M.F
C13H22BrNO2Si
M. Wt
332.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-m...

CAS Number

1138443-85-2

Product Name

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methoxy-tert-butyl-dimethylsilane

Molecular Formula

C13H22BrNO2Si

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C13H22BrNO2Si/c1-13(2,3)18(5,6)17-9-11-12(16-4)7-10(14)8-15-11/h7-8H,9H2,1-6H3

InChI Key

YVIAJFISQPPERO-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=N1)Br)OC

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a chemical compound characterized by the molecular formula C13H22BrNO2SiC_{13}H_{22}BrNO_2Si and a molecular weight of approximately 332.31 g/mol. This compound features a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyldimethylsilyloxy group attached to a methylene bridge at the 2-position, alongside a methoxy group at the 3-position. Its structural complexity makes it of interest in various chemical and biological applications, particularly in medicinal chemistry and synthetic organic chemistry .

Organic Synthesis

-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine is a valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its structure incorporates a pyridine ring, a common scaffold found in many bioactive molecules, along with a bromine atom and a methoxy group that can be manipulated to introduce various functionalities. The tert-butyldimethylsilyloxy (TBDMS) protecting group offers stability to the molecule during reactions and can be selectively removed when desired.

Several studies have utilized 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications [, ]. The presence of the bromine allows for further diversification through cross-coupling reactions, while the TBDMS group ensures chemoselectivity during manipulations.

The reactivity of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine can be attributed to its functional groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for various transformations.
  • Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions, allowing for further functionalization of the pyridine ring.
  • Alkylation: The methoxy group may participate in electrophilic aromatic substitution reactions, facilitating further modifications on the aromatic system.

These reactions highlight its versatility as an intermediate in organic synthesis .

Research indicates that 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine exhibits biological activity as a prodrug. It is metabolized in vivo to yield active metabolites that may possess therapeutic properties. The compound has been studied for its potential effects on various biological targets, including its role in proteomics research, where it may influence protein interactions and pathways .

Several synthetic routes have been developed for the preparation of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine:

  • Starting from 3-Methoxypyridine: This method involves bromination at the 5-position followed by protection of the hydroxymethyl group using tert-butyldimethylsilyl chloride.
  • Direct Synthesis: Another approach utilizes palladium-catalyzed cross-coupling reactions to introduce the bromine substituent while incorporating the silyl protecting group.

These methods allow for efficient synthesis while maintaining high yields and purity of the final product .

5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine finds applications in:

  • Medicinal Chemistry: As a building block for designing novel pharmaceuticals.
  • Chemical Biology: In studies involving protein interactions and enzyme inhibition.
  • Synthetic Organic Chemistry: As an intermediate in complex organic syntheses.

Its ability to undergo various chemical transformations makes it valuable in both academic research and industrial applications .

Studies on the interactions of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine with biological targets are ongoing. Preliminary findings suggest that its active metabolites may interact with specific enzymes or receptors, influencing cellular pathways. These interactions are crucial for understanding its pharmacological profile and potential therapeutic uses .

Several compounds share structural similarities with 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethoxypyridinePyridine ring with a methoxy groupCommon precursor in organic synthesis
5-Bromo-3-methoxypyridineBromine at the 5-position, methoxy at 3-positionLacks silyl protection, affecting reactivity
2-Amino-5-bromopyridineAmino group at the 2-positionPotentially different biological activities
4-Bromo-3-methoxypyridineBromine at the 4-position, methoxy at 3-positionVariation in substitution pattern

The uniqueness of 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine lies in its specific combination of functional groups, which allows for distinct reactivity and biological properties compared to these similar compounds .

Wikipedia

5-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-methoxypyridine

Dates

Modify: 2023-08-16

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